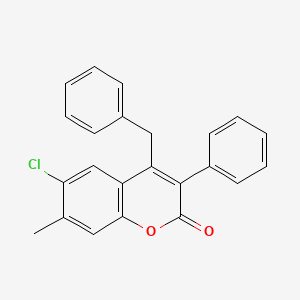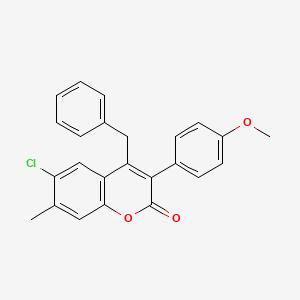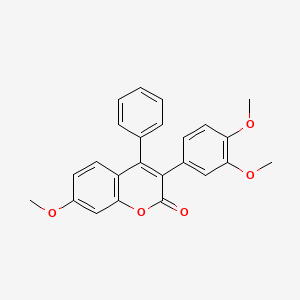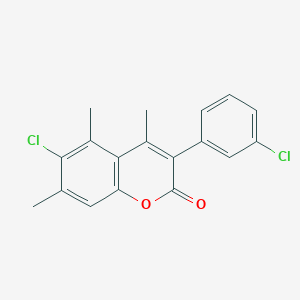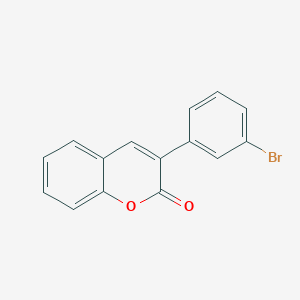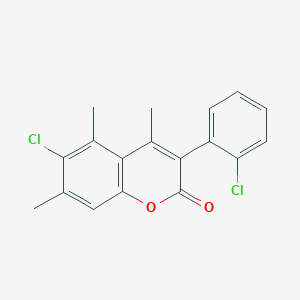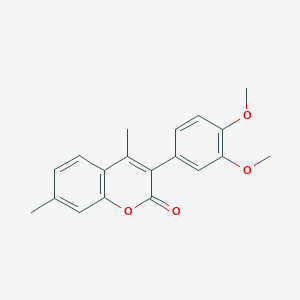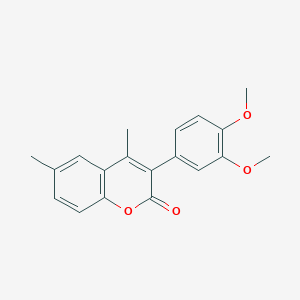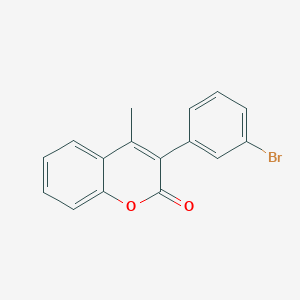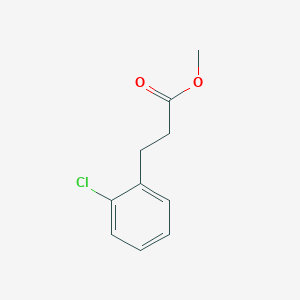
Methyl 3-(2-chlorophenyl)propanoate
Übersicht
Beschreibung
“Methyl 3-(2-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO2 . It is used in various chemical reactions and has been the subject of several scientific studies .
Synthesis Analysis
The synthesis of “Methyl 3-(2-chlorophenyl)propanoate” involves multiple steps. One study describes a multi-step synthesis process starting from a methyl 3-amino-3-(2-chlorophenyl)propanoate precursor . Another study discusses the synthesis of a series of compounds based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-chlorophenyl)propanoate” is represented by the linear formula C10H11ClO2 . The InChI key for this compound is SKAIVXBBFBJQOL-UHFFFAOYSA-N .Chemical Reactions Analysis
“Methyl 3-(2-chlorophenyl)propanoate” is stable under normal conditions and does not undergo hazardous reactions .Physical And Chemical Properties Analysis
“Methyl 3-(2-chlorophenyl)propanoate” is a colorless to yellow liquid or semi-solid or solid or lump . It has a molecular weight of 198.65 . The compound is soluble, with a solubility of 0.31 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Methyl 3-(2-chlorophenyl)propanoate and its derivatives have been explored for their structural properties. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate has been synthesized and structurally characterized through various methods like IR, 1H NMR, and X-ray diffraction, showcasing its potential in material science and chemistry research (Yan Shuang-hu, 2014).
Herbicidal Applications
Studies have demonstrated the use of methyl 3-(2-chlorophenyl)propanoate derivatives as herbicides. For example, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate has shown selective herbicidal effects on wild oat in wheat, indicating its potential for agricultural applications (Shimabukuro et al., 1978).
Chemical Synthesis and Catalysis
Methyl 3-(2-chlorophenyl)propanoate derivatives have been utilized in various chemical synthesis processes. For instance, bromoarylation of methyl 2-chloroacrylate has been used for the synthesis of substituted 3-hydroxythiophenes, highlighting its role in the development of new chemical compounds (Ostapiuk et al., 2021).
Thermochemistry and Kinetics
Research on the thermochemistry and kinetics of esters, including methyl 3-(2-chlorophenyl)propanoate, has provided insights into their decomposition reactions, which is crucial for understanding their behavior in various industrial applications (El‐Nahas et al., 2007).
Absolute Configuration Determination
The compound's derivatives have been studied for determining the absolute configuration of chiral compounds, using methods like vibrational circular dichroism. This has implications in pharmaceutical research and development (He & Polavarapu, 2005).
Catalysis for Production of Esters
Methyl 3-(2-chlorophenyl)propanoate is also significant in catalysis, particularly for the production of esters like methyl propanoate, which are valuable in various chemical industries (Clegg et al., 1999).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that similar compounds can undergo claisen condensation reactions . In these reactions, the compound can act as a nucleophile, attacking electrophilic carbon atoms in other molecules. This can lead to various changes in the target molecules, potentially altering their function .
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, including claisen condensation . These reactions can affect various biochemical pathways, potentially leading to downstream effects on cellular function .
Pharmacokinetics
They can be metabolized by various enzymes, and the resulting metabolites can be excreted in the urine or feces .
Result of Action
It’s known that similar compounds can have various effects on cellular function, potentially leading to changes in cell behavior .
Action Environment
The action, efficacy, and stability of Methyl 3-(2-chlorophenyl)propanoate can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
methyl 3-(2-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAIVXBBFBJQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301993 | |
| Record name | Methyl 2-chlorobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorophenyl)propanoate | |
CAS RN |
74124-86-0 | |
| Record name | Methyl 2-chlorobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chlorobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




